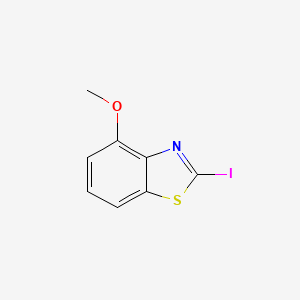

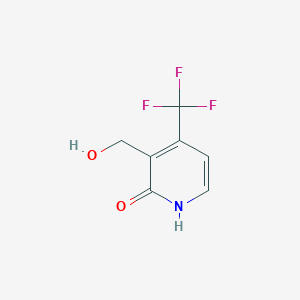

2-碘-4-羟基苯并噻唑

描述

2-Iodo-4-hydroxybenzothiazole is a chemical compound with the molecular formula C7H4INOS. It has a molecular weight of 277.08 g/mol . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry, and its derivatives possess a wide range of pharmacological properties .

Synthesis Analysis

The synthesis of 2-arylbenzothiazole, a class to which 2-Iodo-4-hydroxybenzothiazole belongs, has been extensively studied. One approach involves the three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another strategy involves the synthesis of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction .科学研究应用

抗肿瘤应用

- 抗肿瘤特性:包括2-碘-4-羟基苯并噻唑衍生物在内的2-芳基苯并噻唑表现出强大的抗肿瘤特性。例如,2-(4-氨基苯基)苯并噻唑及其衍生物已经表现出对人类癌细胞系具有选择性生长抑制特性,尤其是对乳腺癌。这些化合物被癌细胞不同程度地吸收和代谢可能是它们选择性抗癌活性的关键(Kashiyama et al., 1999)。

环境应用

- 废水成分降解:已确定红球菌能够降解2-羟基苯并噻唑,这是橡胶硫化促进剂生产废水中的一种成分。这种降解对减少环境污染至关重要(Wever et al., 1997)。

- 苯并噻唑的环境化学:苯并噻唑,包括2-羟基苯并噻唑,从橡胶颗粒等材料中渗出,可能带来潜在的环境风险。对它们的溶解性、降解性以及对环境的潜在影响的研究至关重要(Reddy & Quinn, 1997)。

化学和材料科学应用

- 腐蚀抑制:已研究了2-氨基-6-羟基苯并噻唑在酸性溶液中的腐蚀抑制效果。其结构简单性和功能基团,尤其是硫,有助于其作为腐蚀抑制剂的效率(Danaee & Nikparsa, 2020)。

- 生物降解研究:已使用1H核磁共振等先进技术监测了苯并噻唑衍生物,包括2-羟基苯并噻唑的生物降解。了解它们的生物降解途径对环境管理至关重要(Haroune et al., 2001)。

光物理学和光化学

- 苯丙黑素成分的光损伤:苯丙黑素成分中的4-羟基苯并噻唑在紫外辐射下显示出光损伤效应。这一发现对于理解皮肤色素的光稳定性和光保护特性至关重要(Karsili et al., 2018)。

未来方向

Benzothiazole and its derivatives have been identified as a promising scaffold for the development of new therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs . Additionally, green chemistry approaches to the synthesis of benzothiazole compounds are being explored .

作用机制

Target of Action

It is known that benzothiazole derivatives, to which 2-iodo-4-hydroxybenzothiazole belongs, have a wide range of pharmacological properties . The 2nd position of benzothiazole, where the iodine atom is located in 2-Iodo-4-hydroxybenzothiazole, is known to be the most active site .

Mode of Action

It is known that changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds . Therefore, it can be inferred that the iodine atom at the 2nd position in 2-Iodo-4-hydroxybenzothiazole plays a crucial role in its interaction with its targets.

Biochemical Pathways

Benzothiazole derivatives are known to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and anti-inflammatory activities . Therefore, it can be inferred that 2-Iodo-4-hydroxybenzothiazole may affect multiple biochemical pathways related to these activities.

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives , it can be inferred that 2-Iodo-4-hydroxybenzothiazole may have diverse molecular and cellular effects.

属性

IUPAC Name |

2-iodo-1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRPEHSVILXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

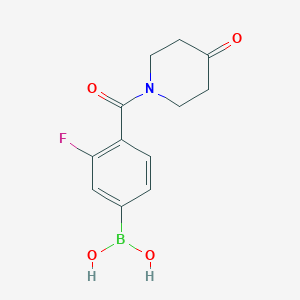

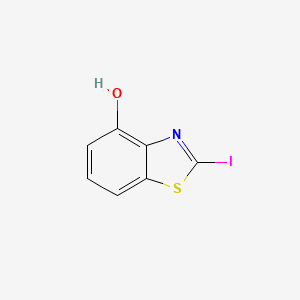

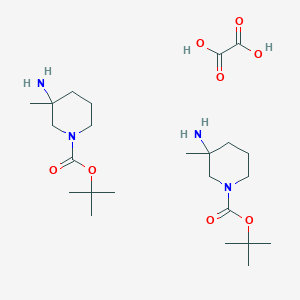

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)